JNK Inhibitor II, Negative Control
Overview
Description
Mechanism of Action
Target of Action
The primary target of the JNK Inhibitor II, Negative Control is the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family . JNKs regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . The JNK family consists of three genes: JNK1, JNK2, and JNK3 . JNK1 and JNK2 are commonly expressed in many organs, while JNK3 is mainly expressed in cardiac smooth muscle, testis, and brain .
Mode of Action
The this compound, also known as N¹-Methyl-1,9-pyrazoloanthrone, controls the biological activity of JNK . It inhibits JNK2 and JNK3 only at much higher concentrations (IC 50 = 18 µM and 24 µM, respectively) compared to SP600125 (IC 50 = 40 nM and 90 nM, respectively) . This inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Biochemical Pathways
The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Different pathways are activated downstream of receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . Also, JNK activation has been reported in response to endoplasmic reticulum stress (ER stress) .
Result of Action
The this compound exhibits lower activity against JNK isoforms . It is a useful negative control for JNK Inhibitor II (SP600125) Jnk inhibitors have been shown to regulate many physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
JNK Inhibitor II, Negative Control, plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It inhibits JNK2 and JNK3 only at much higher concentrations compared to SP600125, with IC50 values of 18 µM and 24 µM, respectively . This compound is primarily used to ensure the specificity of JNK inhibition in experimental setups. By serving as a negative control, it helps researchers distinguish between specific and non-specific effects of JNK inhibition. The interactions of this compound, with JNK2 and JNK3 are characterized by competitive inhibition, where the compound competes with ATP for binding to the active site of the kinases .
Cellular Effects
This compound, influences various cellular processes by modulating the activity of JNK signaling pathways. Although it has a lower affinity for JNK isoforms, it can still impact cell function at higher concentrations. The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of c-Jun, a critical transcription factor regulated by JNK . This inhibition can lead to altered expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound, has been shown to reduce the expression of inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in certain cell types .
Molecular Mechanism
The molecular mechanism of action of this compound, involves competitive inhibition of JNK2 and JNK3. The compound binds to the ATP-binding site of these kinases, preventing ATP from binding and thereby inhibiting their catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as c-Jun, which in turn affects gene expression and cellular responses. The specificity of this compound, for JNK2 and JNK3 is lower than that of SP600125, making it a valuable tool for distinguishing specific JNK-mediated effects from non-specific ones in experimental studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to three months . Over extended periods, the inhibitory effects of this compound, may diminish due to degradation, which can impact the consistency of experimental results. Long-term studies have shown that the compound can maintain its inhibitory activity for several weeks, but its efficacy may decrease over time .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At lower doses, the compound exhibits minimal inhibitory activity against JNK isoforms, making it an effective negative control. At higher doses, it can inhibit JNK2 and JNK3, leading to observable physiological effects . In animal studies, high doses of this compound, have been associated with reduced tumor growth and decreased expression of pro-inflammatory cytokines . Toxic or adverse effects at high doses have not been extensively reported, but caution is advised when interpreting results from high-dose experiments.
Metabolic Pathways
This compound, is involved in metabolic pathways related to the regulation of JNK signaling. The compound interacts with enzymes and cofactors that modulate the activity of JNK2 and JNK3, influencing metabolic flux and metabolite levels . By inhibiting JNK activity, this compound, can affect the expression of genes involved in metabolic processes, such as glycolysis and oxidative phosphorylation . This modulation of metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound, within cells and tissues are influenced by its chemical properties. The compound is cell-permeable, allowing it to enter cells and interact with intracellular targets . Once inside the cell, this compound, can be distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is facilitated by its interaction with transporters and binding proteins that help localize it to specific cellular regions . This localization is crucial for its inhibitory effects on JNK signaling pathways.
Subcellular Localization
This compound, exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JNK2 and JNK3 to inhibit their activity . Additionally, this compound, can translocate to the nucleus, where it affects the phosphorylation of nuclear targets such as c-Jun . The subcellular localization of this compound, is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNK Inhibitor II, Negative Control involves the methylation of SP600125, a known JNK inhibitor. The process typically includes the following steps:
Starting Material: SP600125.
Methylation: The methylation reaction is carried out using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in an appropriate solvent like dimethyl sulfoxide (DMSO).
Purification: The product is purified using standard chromatographic techniques to obtain N¹-Methyl-1,9-pyrazoloanthrone with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
JNK Inhibitor II, Negative Control primarily undergoes the following types of reactions:
Substitution Reactions: The methylation of SP600125 to form N¹-Methyl-1,9-pyrazoloanthrone is an example of a substitution reaction.
Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions could modify the functional groups on the molecule.
Common Reagents and Conditions
Methylation: Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMSO.
Oxidation/Reduction: Specific reagents would depend on the desired modification, such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
The primary product of interest is N¹-Methyl-1,9-pyrazoloanthrone, which is used as a negative control in JNK inhibition studies .
Scientific Research Applications
JNK Inhibitor II, Negative Control is widely used in various fields of scientific research:
Chemistry: It serves as a tool to study the specificity and selectivity of JNK inhibitors by providing a negative control that does not inhibit JNK activity at low concentrations.
Biology: Researchers use it to investigate the role of JNK signaling pathways in cellular processes such as apoptosis, differentiation, and stress response.
Medicine: It aids in understanding the involvement of JNKs in diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the development of new therapeutic agents targeting JNK pathways
Comparison with Similar Compounds
Similar Compounds
SP600125: A potent JNK inhibitor with higher affinity for JNK isoforms.
JNK-IN-8: A covalent JNK inhibitor that suppresses tumor growth in triple-negative breast cancer.
BI-78D3: An inhibitor that blocks JNK activity by preventing protein-protein interactions
Uniqueness
JNK Inhibitor II, Negative Control is unique in its role as a negative control, providing a baseline to compare the effects of other JNK inhibitors. Its higher IC₅₀ values for JNK2 and JNK3 make it less effective as an inhibitor, but valuable for validating the specificity of JNK-targeted studies .
Properties
IUPAC Name |
14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZGYELAMAOARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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